4-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-{2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetamido)methyl]cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring, a thiazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetamido)methyl]cyclohexane-1-carboxylic acid involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Cyclohexane Ring: The cyclohexane ring is typically formed through a Diels-Alder reaction.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the thiazole and cyclohexane rings are linked via an acetamido bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the cyclohexane ring.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and amines.
Substitution: Products include nitro and sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its complex structure and functional groups.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets in unique ways, potentially leading to new drug candidates.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-[(2-{2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetamido)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-{2-[4-(methyl)phenyl]-1,3-thiazol-4-yl}acetamido)methyl]cyclohexane-1-carboxylic acid
- 4-[(2-{2-[4-(ethyl)phenyl]-1,3-thiazol-4-yl}acetamido)methyl]cyclohexane-1-carboxylic acid
Uniqueness
The unique combination of the thiazole ring, cyclohexane ring, and carboxylic acid group in 4-[(2-{2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetamido)methyl]cyclohexane-1-carboxylic acid provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H28N2O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[[[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H28N2O3S/c1-14(2)16-7-9-17(10-8-16)21-24-19(13-28-21)11-20(25)23-12-15-3-5-18(6-4-15)22(26)27/h7-10,13-15,18H,3-6,11-12H2,1-2H3,(H,23,25)(H,26,27) |
InChI Key |
GKVMZZYFGVVYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.